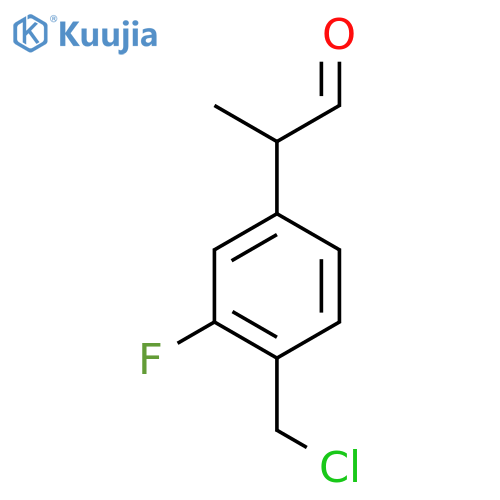

Cas no 1803870-10-1 (4-(Chloromethyl)-3-fluorophenylpropanal)

4-(Chloromethyl)-3-fluorophenylpropanal 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-3-fluorophenylpropanal

-

- インチ: 1S/C10H10ClFO/c1-7(6-13)8-2-3-9(5-11)10(12)4-8/h2-4,6-7H,5H2,1H3

- InChIKey: JPDMVMSNJSYKNI-UHFFFAOYSA-N

- SMILES: ClCC1C=CC(=CC=1F)C(C=O)C

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- XLogP3: 2.4

- トポロジー分子極性表面積: 17.1

4-(Chloromethyl)-3-fluorophenylpropanal Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014004882-250mg |

4-(Chloromethyl)-3-fluorophenylpropanal |

1803870-10-1 | 97% | 250mg |

499.20 USD | 2021-06-22 | |

| Alichem | A014004882-1g |

4-(Chloromethyl)-3-fluorophenylpropanal |

1803870-10-1 | 97% | 1g |

1,534.70 USD | 2021-06-22 | |

| Alichem | A014004882-500mg |

4-(Chloromethyl)-3-fluorophenylpropanal |

1803870-10-1 | 97% | 500mg |

823.15 USD | 2021-06-22 |

4-(Chloromethyl)-3-fluorophenylpropanal 関連文献

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

4-(Chloromethyl)-3-fluorophenylpropanalに関する追加情報

4-(Chloromethyl)-3-fluorophenylpropanal (CAS 1803870-10-1): A Comprehensive Guide to Properties and Applications

4-(Chloromethyl)-3-fluorophenylpropanal (CAS 1803870-10-1) is an important fluorinated aromatic aldehyde compound that has gained significant attention in pharmaceutical and material science research. This chloromethyl-fluorophenyl derivative exhibits unique chemical properties due to the presence of both electron-withdrawing fluorine and reactive chloromethyl functional groups on its aromatic ring structure.

The molecular structure of 4-(Chloromethyl)-3-fluorophenylpropanal features a propanal chain attached to a benzene ring substituted with fluorine at the 3-position and a chloromethyl group at the 4-position. This specific arrangement creates a versatile building block for organic synthesis, particularly in the development of drug intermediates and specialty chemicals. Researchers have shown growing interest in this compound as evidenced by increasing searches for "fluorophenylpropanal derivatives" and "chloromethyl aromatic aldehydes" in scientific databases.

In pharmaceutical applications, 4-(Chloromethyl)-3-fluorophenylpropanal serves as a key precursor for various biologically active molecules. The presence of both fluorine and chloromethyl groups allows for diverse chemical modifications, making it valuable in medicinal chemistry research. Recent publications have highlighted its use in developing potential CNS-active compounds and enzyme inhibitors, addressing current healthcare challenges in neurological disorders and metabolic diseases.

The compound's physical properties include being typically a colorless to pale yellow liquid at room temperature with moderate solubility in common organic solvents. Its molecular weight of 200.63 g/mol and specific structural features contribute to its reactivity profile, particularly in nucleophilic substitution reactions involving the chloromethyl group and electrophilic aromatic substitution at available ring positions.

From a synthetic chemistry perspective, 4-(Chloromethyl)-3-fluorophenylpropanal offers multiple sites for chemical modification, making it valuable for creating diverse molecular architectures. The aldehyde functionality can participate in condensation reactions, while the chloromethyl group enables alkylation reactions with various nucleophiles. These characteristics have led to its increasing use in combinatorial chemistry and high-throughput screening applications.

In material science, researchers are exploring 4-(Chloromethyl)-3-fluorophenylpropanal as a monomer or crosslinking agent for specialty polymers. The incorporation of fluorine atoms can impart desirable properties such as enhanced thermal stability and chemical resistance to resulting materials. This aligns with current industry trends toward high-performance materials for advanced technological applications.

The commercial availability of 4-(Chloromethyl)-3-fluorophenylpropanal has improved in recent years, with several specialty chemical suppliers offering the compound in various purity grades. Market analysis shows growing demand for such fluorinated building blocks, driven by expanding research in life sciences and advanced materials. Proper handling requires standard laboratory precautions, and material safety data sheets should always be consulted before use.

Analytical characterization of 4-(Chloromethyl)-3-fluorophenylpropanal typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. The 1H NMR spectrum shows characteristic signals for the aldehyde proton, aromatic protons, and chloromethyl group, while 19F NMR provides specific information about the fluorine environment. These analytical methods are crucial for quality control in both research and industrial applications.

Future research directions for 4-(Chloromethyl)-3-fluorophenylpropanal may explore its potential in green chemistry applications and catalyzed transformations. With increasing emphasis on sustainable synthesis, developing efficient methods for incorporating this building block into target molecules with minimal waste generation represents an important area of investigation. The compound's versatility suggests it will remain relevant in addressing current challenges in drug discovery and material innovation.

For researchers working with 4-(Chloromethyl)-3-fluorophenylpropanal, proper storage conditions (typically under inert atmosphere at low temperatures) help maintain stability. The compound's reactivity profile makes it particularly useful for multistep syntheses, where it can serve as an intermediate for introducing both fluorine and functionalizable chloromethyl groups into more complex molecular systems.

In conclusion, 4-(Chloromethyl)-3-fluorophenylpropanal (CAS 1803870-10-1) represents a valuable chemical building block with wide-ranging applications in pharmaceutical research and material science. Its unique combination of fluorine substitution and reactive chloromethyl group provides synthetic chemists with multiple opportunities for molecular design and innovation. As research continues to uncover new applications for fluorinated compounds, the importance of versatile intermediates like this is likely to grow significantly.

1803870-10-1 (4-(Chloromethyl)-3-fluorophenylpropanal) Related Products

- 1361508-12-4(3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde)

- 2228546-52-7(5-(nitromethyl)isoquinoline)

- 941973-19-9(2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 2171172-84-0(1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)

- 1361479-12-0(2,6-Bis(2,3-dichlorophenyl)-4-nitropyridine)

- 2227831-25-4((3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid)

- 1248320-54-8(4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol)

- 1361814-25-6(Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 1247858-16-7(1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine)

- 2172466-37-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid)